molecular formula C23H21N3O4S B2490051 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 2172066-77-0

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2490051
CAS No.: 2172066-77-0
M. Wt: 435.5
InChI Key: RZRPHIDKOMOLEK-UHFFFAOYSA-N
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Description

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various in vitro and in vivo studies once the compound’s primary targets and mode of action are identified.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-21(28)20-14-31-22(24-20)25-9-11-26(12-10-25)23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPHIDKOMOLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.